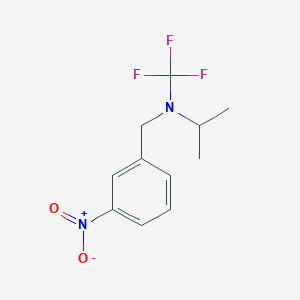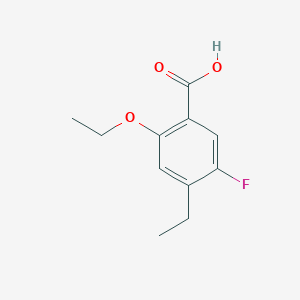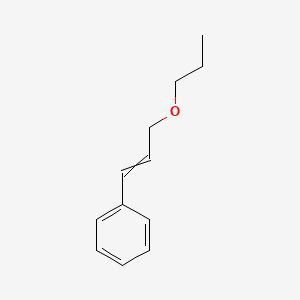
Benzene, (3-propoxy-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3-propoxy-1-propenyl)- is an organic compound with the molecular formula C12H16O. It is a derivative of benzene, where a propoxy group is attached to the benzene ring through a propenyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3-propoxy-1-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzene with 3-propoxy-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzene, (3-propoxy-1-propenyl)- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions between benzene and propoxy-propenyl intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (3-propoxy-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products Formed
Oxidation: Benzene, (3-propoxy-1-propenyl)- can be oxidized to form benzene, (3-propoxy-1-propanoic acid).
Reduction: The reduction product is benzene, (3-propoxypropyl)-.
Substitution: Products include halogenated or nitrated derivatives of Benzene, (3-propoxy-1-propenyl)-.
Applications De Recherche Scientifique
Benzene, (3-propoxy-1-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, (3-propoxy-1-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties and reactivity. Pathways involved may include electrophilic aromatic substitution and radical-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (3-methoxy-1-propenyl)-: Similar structure but with a methoxy group instead of a propoxy group.
Benzene, (3-chloro-1-propenyl)-: Contains a chloro group instead of a propoxy group.
Benzene, (3-ethoxy-1-propenyl)-: Features an ethoxy group in place of the propoxy group.
Uniqueness
Benzene, (3-propoxy-1-propenyl)- is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties compared to its analogs
Propriétés
Numéro CAS |
54518-01-3 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-propoxyprop-1-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |
Clé InChI |
FOULKAPJVUMBTM-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
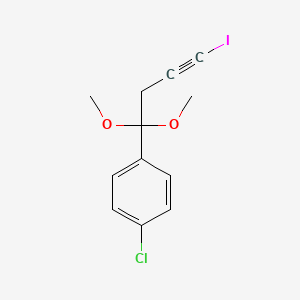

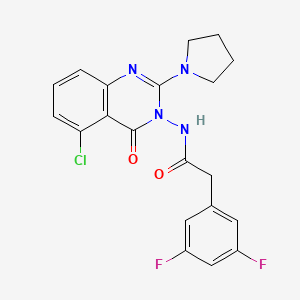


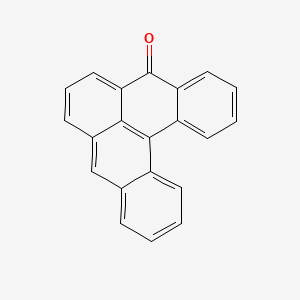

![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)


